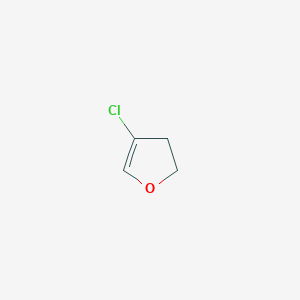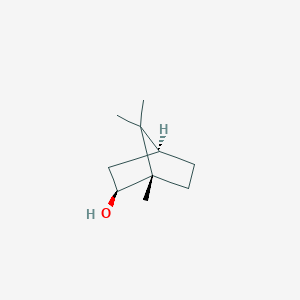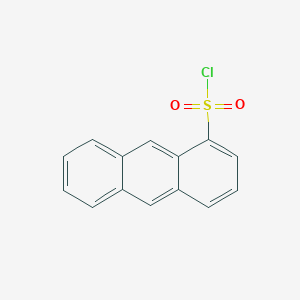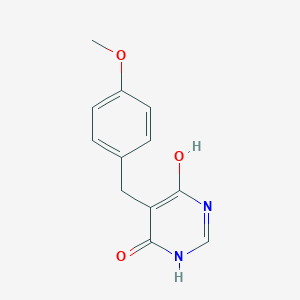![molecular formula C15H20O4 B098184 1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone CAS No. 18780-96-6](/img/structure/B98184.png)
1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone, also known as HDEP-28, is a synthetic compound that belongs to the cathinone family. It is a psychoactive substance that has been used for research purposes due to its potential as a stimulant and its ability to interact with the central nervous system.
Wirkmechanismus
The mechanism of action of 1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone involves its ability to interact with the dopamine and norepinephrine transporters in the brain. It binds to these transporters and prevents the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in a stimulant effect that can improve cognitive function and enhance mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased levels of dopamine and norepinephrine in the brain, which can lead to improved cognitive function, enhanced mood, and increased energy levels. However, prolonged use of this compound can lead to tolerance and dependence, which can result in adverse effects on the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone in lab experiments include its potential as a stimulant and its ability to interact with the central nervous system. It can be used to study the effects of dopamine and norepinephrine on cognitive function and mood. However, the limitations of using this compound include its potential for abuse and dependence, which can make it difficult to conduct long-term studies.
Zukünftige Richtungen
There are several future directions for research on 1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone. One direction is to study its potential as a treatment for ADHD and other cognitive disorders. Another direction is to investigate its potential as a tool for studying the dopamine and norepinephrine systems in the brain. Additionally, more research is needed to understand the long-term effects of this compound on the central nervous system and to develop strategies for reducing its potential for abuse and dependence.
Conclusion:
In conclusion, this compound is a synthetic compound that has been used for research purposes due to its potential as a stimulant and its ability to interact with the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, which can lead to improved cognitive function, enhanced mood, and increased energy levels. However, prolonged use of this compound can lead to tolerance and dependence, which can result in adverse effects on the central nervous system. Further research is needed to understand the potential benefits and risks of using this compound for scientific research purposes.
Synthesemethoden
The synthesis of 1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone involves a multi-step process that includes the use of different reagents and solvents. The first step involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with magnesium and iodine to form 3,4-methylenedioxyphenyl-2-propanol. This is followed by the reaction of the propanol with 3-methylbut-2-enal and sodium borohydride to form this compound.
Wissenschaftliche Forschungsanwendungen
1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone has been used in scientific research to study its potential as a stimulant and its effects on the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a role in regulating mood, attention, and motivation. This compound has also been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other disorders that affect cognitive function.
Eigenschaften
CAS-Nummer |
18780-96-6 |
|---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
1-[4-hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone |
InChI |
InChI=1S/C15H20O4/c1-9(2)6-7-11-12(17)8-13(18-4)14(10(3)16)15(11)19-5/h6,8,17H,7H2,1-5H3 |
InChI-Schlüssel |
KELHULRTPVJHMF-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C)OC)C |
Kanonische SMILES |
CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C)OC)C |
Synonyme |
4'-Hydroxy-2',6'-dimethoxy-3'-(3-methyl-2-butenyl)acetophenone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)


